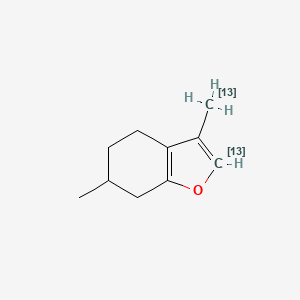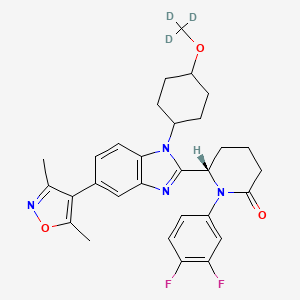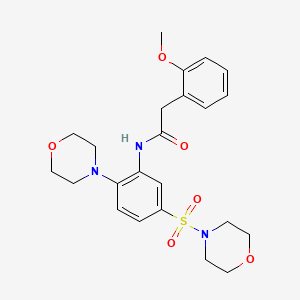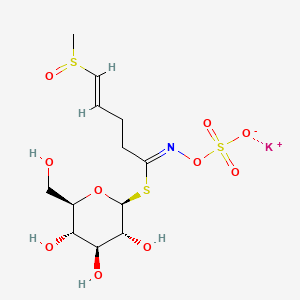
2'-Deoxyadenosine-5'-monophosphate-13C10 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) is a stable isotope-labeled compound. It is a derivative of 2’-Deoxyadenosine-5’-monophosphate, a deoxyribonucleotide found in DNA. This compound is labeled with carbon-13, making it useful for various scientific research applications, particularly in the study of DNA synthesis and damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) involves the incorporation of carbon-13 into the 2’-Deoxyadenosine-5’-monophosphate molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotope without altering the chemical structure of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The final product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce 2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) derivatives with additional oxygen atoms, while substitution reactions may result in compounds with different functional groups .
Scientific Research Applications
2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Utilized in the study of DNA synthesis and damage, as well as in the investigation of adenosine-based interactions.
Medicine: Employed in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the development of new pharmaceuticals and in the quality control of existing products.
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) involves its incorporation into DNA during synthesis. The labeled carbon-13 atoms allow researchers to track the compound and study its interactions with other molecules. This helps in understanding the molecular targets and pathways involved in DNA synthesis and damage .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 (dilithium): This compound is labeled with both carbon-13 and nitrogen-15, providing additional isotopic markers for research.
2’-Deoxyadenosine-5’-triphosphate-13C10 (dilithium): This compound is a triphosphate derivative, used in studies involving DNA polymerase.
2’-Deoxyguanosine-5’-monophosphate-13C10,15N5 (disodium): A similar compound labeled with carbon-13 and nitrogen-15, used in studies of guanine-based interactions.
Uniqueness
2’-Deoxyadenosine-5’-monophosphate-13C10 (dilithium) is unique due to its specific labeling with carbon-13, which allows for precise tracking and analysis in various research applications. Its stability and incorporation into DNA make it a valuable tool for studying DNA synthesis and damage .
Properties
Molecular Formula |
C10H12Li2N5O6P |
|---|---|
Molecular Weight |
353.1 g/mol |
IUPAC Name |
dilithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI Key |
HQPPQRVOFRAJDP-YTBWFSMHSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C](N=[13CH]N=[13C]32)N)[13CH2]OP(=O)([O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




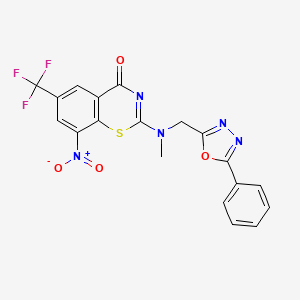
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
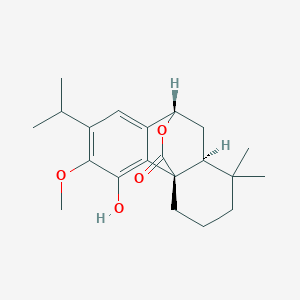
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
